An In-depth Technical Guide to 1-(4-Methylphenyl)-2-phenylethanone (CAS No. 2001-28-7)
An In-depth Technical Guide to 1-(4-Methylphenyl)-2-phenylethanone (CAS No. 2001-28-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Methylphenyl)-2-phenylethanone, a diaryl ketone of significant interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis via Friedel-Crafts acylation, and outlines its analytical characterization. The CAS number for this compound is 2001-28-7.[1][2] While direct biological activities and specific signaling pathway interactions of the title compound are not extensively documented in publicly available literature, its structural motif is a key component in various research applications, particularly as a model substrate in the development of new synthetic methodologies.
Chemical and Physical Properties
1-(4-Methylphenyl)-2-phenylethanone, also known as 2-phenyl-1-(p-tolyl)ethanone, is a solid at room temperature.[3] A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2001-28-7 | [1][2][4] |
| Molecular Formula | C₁₅H₁₄O | [1][2] |
| Molecular Weight | 210.28 g/mol | [2] |
| Melting Point | 108-110 °C | [2] |
| Boiling Point | Not available | [1][2] |
| Appearance | White to light yellow to light orange powder/crystal | [3] |
| Purity (by GC) | >95.0% |
Synthesis
The primary method for the synthesis of 1-(4-Methylphenyl)-2-phenylethanone is the Friedel-Crafts acylation of toluene with phenylacetyl chloride.[5][6] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[5] The methyl group on the toluene ring is an ortho-, para-director; however, due to steric hindrance, the acylation occurs predominantly at the para position.[5][6]
Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on established procedures for Friedel-Crafts acylation reactions.[7][8]
Materials:
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Toluene
-
Phenylacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
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Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or other suitable solvent for recrystallization
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of phenylacetyl chloride in anhydrous dichloromethane to the cooled suspension of aluminum chloride with vigorous stirring. Maintain the temperature below 5 °C during the addition.
-
Addition of Toluene: After the addition of phenylacetyl chloride is complete, add a solution of toluene in anhydrous dichloromethane dropwise to the reaction mixture, again ensuring the temperature remains below 5 °C.
-
Reaction: After the addition of toluene, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 1-(4-Methylphenyl)-2-phenylethanone by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the synthesis of 1-(4-Methylphenyl)-2-phenylethanone.
Analytical Data
| Analysis | Data |
| ¹H NMR | Expected signals for aromatic protons of the p-substituted tolyl group and the phenyl group, a singlet for the methylene protons, and a singlet for the methyl protons. |
| ¹³C NMR | Expected signals for the carbonyl carbon, aromatic carbons, the methylene carbon, and the methyl carbon. |
| IR Spectroscopy | A characteristic strong absorption band for the carbonyl (C=O) stretching vibration is expected around 1680-1700 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 210. |
Applications in Research and Drug Development
1-(4-Methylphenyl)-2-phenylethanone and its derivatives are valuable compounds in chemical research and are utilized as scaffolds in medicinal chemistry.
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Model Substrate: This class of compounds is frequently used as a model substrate in the development of new synthetic methodologies, such as catalytic oxidations and asymmetric hydrogenations.[9]
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Precursor for Heterocyclic Compounds: As a 1,2-diaryl ketone precursor, it can be used to synthesize various heterocyclic compounds with potential biological activities.[9]
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Scaffold in Medicinal Chemistry: The acetophenone moiety is a common structural feature in a number of pharmaceutical agents.[10] While specific therapeutic applications for 1-(4-Methylphenyl)-2-phenylethanone have not been identified, its structural framework is relevant to the design of new bioactive molecules.
Signaling Pathways
There is no specific information in the reviewed literature detailing the modulation of any signaling pathways by 1-(4-Methylphenyl)-2-phenylethanone. However, related classes of compounds, such as polymethoxylated flavones, are known to modulate inflammatory signaling pathways like NF-κB, PI3K/Akt, and MAPK.[11] Further research would be required to determine if 1-(4-Methylphenyl)-2-phenylethanone exhibits similar activities.
Conclusion
1-(4-Methylphenyl)-2-phenylethanone is a well-defined chemical entity with established synthetic routes. Its primary utility lies in its application as a building block and model system in synthetic organic chemistry. While its direct biological activities are not yet fully elucidated, its structural relationship to known bioactive molecules suggests potential for future exploration in drug discovery programs. This guide provides a foundational resource for researchers and scientists working with this compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. anaxlab.com [anaxlab.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2001-28-7 1-(4-methylphenyl)-2-phenylethanone - CAS数据库 [cheman.chemnet.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. 1-(4-Methylphenyl)-2-phenylethanone | 2001-28-7 | Benchchem [benchchem.com]
- 10. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
